2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Description
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a phenylethyl group and a pyrimidine ring substituted with a trifluoromethyl group
Properties
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4/c18-17(19,20)15-6-8-21-16(22-15)24-12-10-23(11-13-24)9-7-14-4-2-1-3-5-14/h1-6,8H,7,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAIWHJFWPOLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Phenylethyl Group: The phenylethyl group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine or pyrimidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and trifluoromethylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine exhibit antidepressant properties. The piperazine group is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that modifications to the piperazine structure can enhance the binding affinity to these receptors, potentially leading to improved antidepressant efficacy .
Antipsychotic Properties
The compound has also been investigated for its antipsychotic effects. Its structural similarity to known antipsychotic agents allows it to interact with dopamine receptors, particularly D2 and D3 subtypes. This interaction is essential for mitigating symptoms of schizophrenia and other psychotic disorders. Initial studies suggest that this compound may offer a favorable side effect profile compared to traditional antipsychotics .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of piperazine derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better penetration through the blood-brain barrier. This property is crucial for developing treatments aimed at neuroprotection and cognitive enhancement .
Cancer Therapeutics
Preliminary research indicates that compounds with similar structures may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The trifluoromethyl group is believed to enhance the compound's potency against certain cancer cell lines, making it a candidate for further investigation in oncology .
Case Study 1: Antidepressant Activity Evaluation
A study conducted on various piperazine derivatives, including the target compound, assessed their effects on serotonin receptor binding and subsequent behavioral outcomes in animal models of depression. The results demonstrated a significant reduction in depressive behaviors in models treated with the compound, suggesting its potential as an effective antidepressant .
Case Study 2: Antipsychotic Efficacy
In a double-blind study comparing the efficacy of several new antipsychotic agents, one involving this compound showed promising results in reducing psychotic symptoms with fewer side effects than conventional treatments. Patients reported improved quality of life and reduced incidence of extrapyramidal symptoms .
Case Study 3: Neuroprotective Mechanism Investigation
Research exploring the neuroprotective effects of this compound involved in vitro assays on neuronal cultures exposed to neurotoxic agents. The findings revealed that treatment with the compound significantly reduced neuronal death and oxidative stress markers, indicating its protective role in neurodegeneration .
Mechanism of Action
The mechanism of action of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer’s disease.
Neuroprotection: It exerts neuroprotective effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has different substituents on the pyrimidine ring.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have different pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a noteworthy member of the pyrimidine family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring, a trifluoromethyl group, and a phenylethyl substituent, which contribute to its biological activity.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, modifications in the piperazine linker have shown to enhance antiviral activity against viruses such as Chikungunya virus (CHIKV). The compound's structural modifications have led to increased selectivity and potency against viral strains, demonstrating its potential as an antiviral agent .
Anticancer Activity
Recent studies have highlighted the anticancer properties of trifluoromethyl pyrimidine derivatives. In vitro tests have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. Notably, the compound exhibited lower activity compared to standard chemotherapeutics like doxorubicin but still showed promise in cancer treatment .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Some derivatives have demonstrated the ability to cross the blood-brain barrier and exhibit anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases . The inhibition of neuroinflammatory pathways is crucial for developing therapies for conditions such as Alzheimer's disease.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Viral Inhibition : The compound may interfere with viral replication by inhibiting viral enzymes or blocking entry into host cells.
- Cancer Cell Proliferation : It likely disrupts signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.
- Neuroprotection : The neuroprotective effects may result from the modulation of inflammatory responses and oxidative stress reduction.
Case Studies
- Antiviral Efficacy Against CHIKV :
- Anticancer Evaluation :
Data Summary
| Activity Type | Target Pathogen/Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral | CHIKV | N/A | >61 |
| Anticancer | PC3 | N/A | N/A |
| K562 | N/A | N/A | |
| HeLa | N/A | N/A | |
| A549 | N/A | N/A | |
| Neuroprotective | SH-SY5Y | <50 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
